molecular formula C9H19NO2 B13958198 3-Ethoxy-4-(propan-2-yl)morpholine CAS No. 99688-83-2

3-Ethoxy-4-(propan-2-yl)morpholine

Cat. No.: B13958198
CAS No.: 99688-83-2
M. Wt: 173.25 g/mol
InChI Key: QJNBHKBIOPERGA-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(propan-2-yl)morpholine is an organic compound belonging to the morpholine family. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound features an ethoxy group and an isopropyl group attached to the morpholine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(propan-2-yl)morpholine typically involves the reaction of morpholine with ethyl iodide and isopropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atoms of ethyl iodide and isopropyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(propan-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-4-(propan-2-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an antidepressant and anti-inflammatory agent.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(propan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: Similar structure but with a methyl group instead of an ethoxy group.

    4-Ethylmorpholine: Contains an ethyl group instead of an isopropyl group.

    4-Isopropylmorpholine: Similar structure but lacks the ethoxy group.

Uniqueness

3-Ethoxy-4-(propan-2-yl)morpholine is unique due to the presence of both ethoxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

CAS No.

99688-83-2

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-ethoxy-4-propan-2-ylmorpholine

InChI

InChI=1S/C9H19NO2/c1-4-12-9-7-11-6-5-10(9)8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

QJNBHKBIOPERGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1COCCN1C(C)C

Origin of Product

United States

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